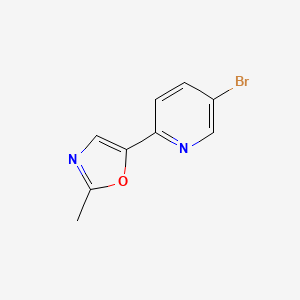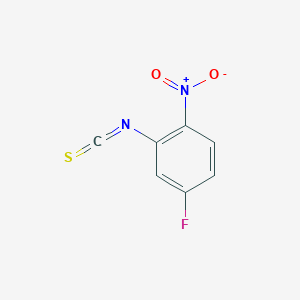
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride is an organic compound with the molecular formula C9H7ClF3NO. It is known for its utility in organic synthesis, particularly in the formation of various chemical intermediates. This compound is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride typically involves the reaction of p-Anisidine with Trifluoroacetic acid. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The trifluoromethyl group can influence the oxidation and reduction behavior of the compound.
Addition Reactions: The imidoyl chloride group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidoyl amine derivative, while oxidation can lead to the formation of corresponding oxides .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The imidoyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine
Uniqueness
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in different chemical reactions .
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxy-2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-5-7(16-2)3-4-8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
QUORHBGHQVSNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)


![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)





![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)

